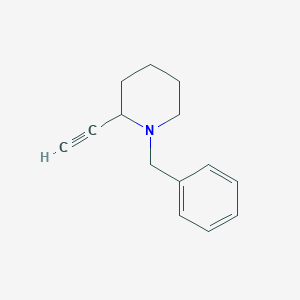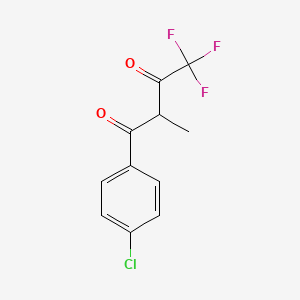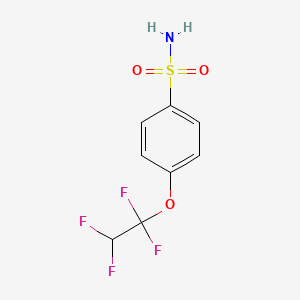
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide is a chemical compound characterized by the presence of a tetrafluoroethoxy group attached to a benzene ring, which is further substituted with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the normal substrate from binding. This inhibition can disrupt metabolic pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound has a bromine atom instead of a sulfonamide group.
1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound features a methyl group in place of the sulfonamide group.
1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)Benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide is unique due to the presence of both the tetrafluoroethoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7F4NO3S |
|---|---|
Poids moléculaire |
273.21 g/mol |
Nom IUPAC |
4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H7F4NO3S/c9-7(10)8(11,12)16-5-1-3-6(4-2-5)17(13,14)15/h1-4,7H,(H2,13,14,15) |
Clé InChI |
BWCJQWRUHSNDDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(C(F)F)(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


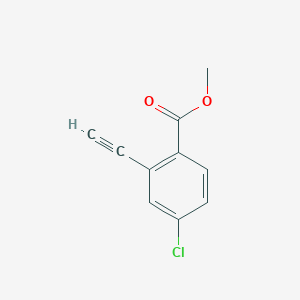
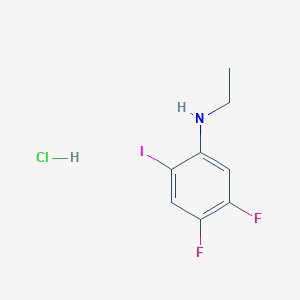

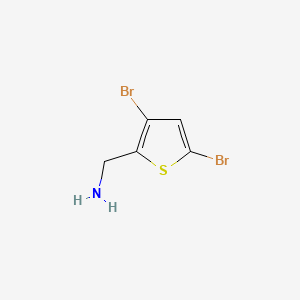
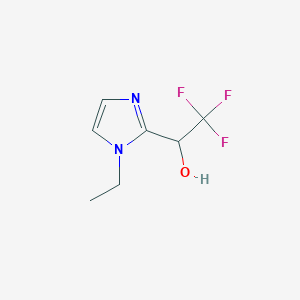
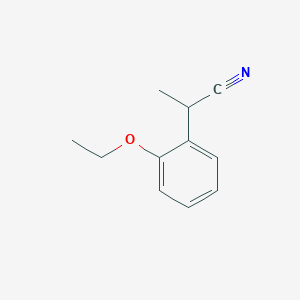
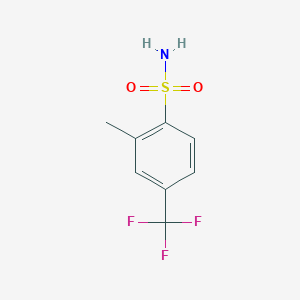

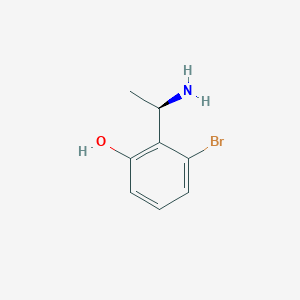
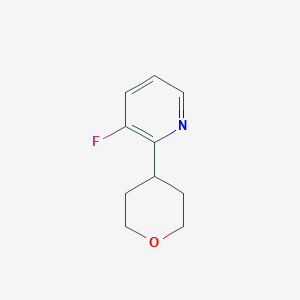
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
